molecular formula C17H22N4OS B6916334 N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B6916334
M. Wt: 330.4 g/mol
InChI Key: VLAYTDSUYDQCQX-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound features a thiadiazole ring, which is a heterocyclic structure containing sulfur and nitrogen atoms, and an isoquinoline moiety, which is a nitrogen-containing heterocycle. The presence of these functional groups makes it a molecule of interest in various scientific research applications, particularly in medicinal chemistry.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-3-4-8-15-19-20-16(23-15)18-17(22)21-10-9-14-12(2)6-5-7-13(14)11-21/h5-7H,3-4,8-11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAYTDSUYDQCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)N2CCC3=C(C=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route includes the cyclization of thiosemicarbazide derivatives with appropriate alkylating agents to form the thiadiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes, depending on the desired scale and purity. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

  • Addition: Various reagents can be used to add functional groups to the molecule, such as Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and compounds with added functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antitumor agent. Its cytotoxic properties make it a candidate for the development of new cancer therapies.

Medicine: The compound has been studied for its anticonvulsant, antidiabetic, and anti-inflammatory properties. These properties suggest its potential use in the treatment of various medical conditions, including epilepsy, diabetes, and inflammatory diseases.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure and biological activity make it a target for drug discovery and development.

Mechanism of Action

The mechanism by which N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring and isoquinoline moiety are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to its therapeutic effects.

Comparison with Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Uniqueness: N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its specific structural features, including the presence of the isoquinoline ring and the carboxamide group

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